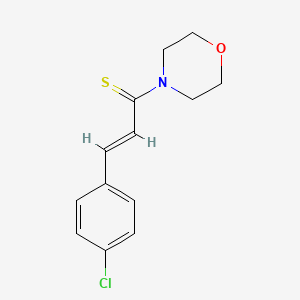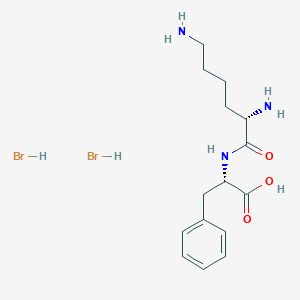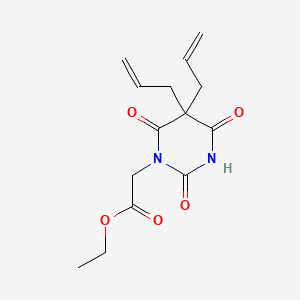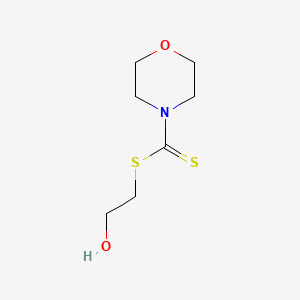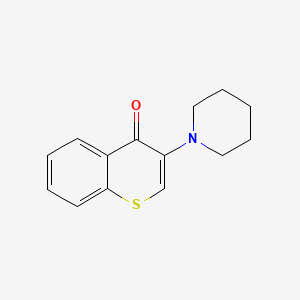![molecular formula C16H14 B13813546 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene CAS No. 5695-17-0](/img/structure/B13813546.png)
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene is an organic compound with the molecular formula C16H14 and a molar mass of 206.288 g/mol This compound is part of the indene family, characterized by its unique fused ring structure, which includes both cyclopentane and benzene rings
Méthodes De Préparation
The synthesis of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene can be achieved through several synthetic routes. One common method involves the reaction of bromobenzene and the trimethylsilyl enolate of methyl phenylacetate with lithium diisopropylamide in tetrahydrofuran . This reaction yields the desired compound through a series of steps that include enolate formation, nucleophilic substitution, and cyclization.
Analyse Des Réactions Chimiques
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
For example, oxidation of this compound can lead to the formation of this compound-5,10-dione . Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
In biology and medicine, derivatives of this compound have been studied for their potential biological activities. For instance, some derivatives have shown promise as anti-inflammatory and anticancer agents . Additionally, its structural analogs are being explored for their potential use in drug development.
In industry, this compound and its derivatives are used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mécanisme D'action
The mechanism of action of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity .
For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene can be compared with other similar compounds, such as indene and its derivatives. Indene itself is a simpler compound with a similar fused ring structure but lacks the additional hydrogenation seen in this compound .
Other similar compounds include this compound-5,10-dione and its derivatives, which have additional functional groups that can further modulate their chemical and biological properties . The uniqueness of this compound lies in its specific hydrogenation pattern and the resulting chemical properties that make it suitable for various applications.
Propriétés
Numéro CAS |
5695-17-0 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2 |
Clé InChI |
WAOYYDRELAGSPG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
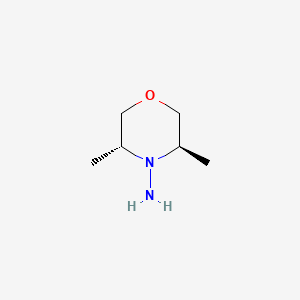

![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

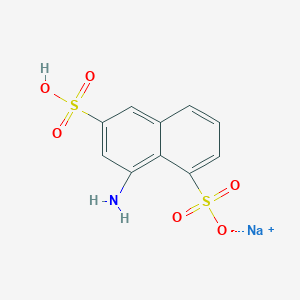
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
